Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate
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Overview
Description
Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate is a compound with the molecular formula C8H13N3O2S and a molecular weight of 215.27 g/mol . This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate, often involves the cyclization of amido-nitriles or the use of Grignard reactions . For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivatives .
Industrial Production Methods
Industrial production methods for imidazole derivatives typically involve large-scale synthesis using similar cyclization or Grignard reaction techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring .
Scientific Research Applications
Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Aminoimidazole: Known for its antimicrobial properties.
1-(3-Aminopropyl)imidazole: Used in various chemical syntheses.
Uniqueness
Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate is unique due to its specific structure, which combines an imidazole ring with a cysteinate moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H13N3O2S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
methyl 2-amino-3-(1-methylimidazol-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C8H13N3O2S/c1-11-4-3-10-8(11)14-5-6(9)7(12)13-2/h3-4,6H,5,9H2,1-2H3 |
InChI Key |
FLSPLIVITOFHAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(C(=O)OC)N |
Origin of Product |
United States |
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